molecular formula C7H9NO2 B3379056 (5-Cyclopropyl-1,3-oxazol-4-yl)methanol CAS No. 1511146-38-5

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol

Cat. No.: B3379056
CAS No.: 1511146-38-5
M. Wt: 139.15
InChI Key: OUOYGFGCOYOZKI-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol is an organic compound with the molecular formula C7H9NO2 It features a cyclopropyl group attached to an oxazole ring, which is further connected to a methanol group

Future Directions

Oxazole derivatives, including “(5-Cyclopropyl-1,3-oxazol-4-yl)methanol”, have potential applications in various fields such as agriculture, biotechnology, medicinal, chemical, and material sciences . The important information presented in this manuscript will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of a base to form the oxazole ring, followed by reduction to introduce the methanol group. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopropyl-1,3-oxazol-4-yl)formaldehyde or (5-Cyclopropyl-1,3-oxazol-4-yl)carboxylic acid.

    Reduction: Various reduced oxazole derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropyl-1,3-oxazol-4-yl)ethanol
  • (5-Cyclopropyl-1,3-oxazol-4-yl)amine
  • (5-Cyclopropyl-1,3-oxazol-4-yl)acetic acid

Uniqueness

(5-Cyclopropyl-1,3-oxazol-4-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(5-cyclopropyl-1,3-oxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-3-6-7(5-1-2-5)10-4-8-6/h4-5,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOYGFGCOYOZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511146-38-5
Record name (5-cyclopropyl-1,3-oxazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol
Reactant of Route 2
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol
Reactant of Route 3
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol
Reactant of Route 4
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol
Reactant of Route 5
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol
Reactant of Route 6
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol

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